molecular formula C12H6N4Na2O6S B014699 NBQX disodium salt CAS No. 479347-86-9

NBQX disodium salt

Cat. No.: B014699
CAS No.: 479347-86-9
M. Wt: 380.25 g/mol
InChI Key: SVJKYIUJRJEABK-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NBQX disodium salt involves several steps, starting from the appropriate quinoxaline derivatives. The key steps include nitration, sulfonation, and subsequent conversion to the disodium salt form. The reaction conditions typically involve the use of strong acids and bases, along with controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

NBQX disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted quinoxaline derivatives .

Scientific Research Applications

NBQX disodium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and competitive inhibition of both AMPA and kainate receptors. Its water-soluble form makes it more suitable for in vivo studies compared to other similar compounds .

Properties

IUPAC Name

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJKYIUJRJEABK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019087
Record name Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479347-86-9
Record name Nbqx disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NBQX disodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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